2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)10-4-3-5-11(8-10)20-14(24)12-6-1-2-7-13(12)23-9-19-21-22-23/h1-9H,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYRRONTPLCZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cycloaddition reaction of an azide with a nitrile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide.
Coupling with Benzamide: The final step involves coupling the tetrazole and trifluoromethyl groups with a benzamide moiety under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce amine-substituted benzamides.
Scientific Research Applications
2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Positional Isomers and Substituent Variations
(i) N-[3-(1H-Tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide (DN6)
- Structure : Tetrazole is located at the 5-position of the phenyl ring attached to the amide nitrogen, while the benzamide core has a 3-(trifluoromethyl) substituent.
- Key Differences : Positional isomerism alters electronic distribution and steric interactions. DN6’s molecular formula (C₁₅H₁₀F₃N₅O) differs from the target compound (C₁₅H₁₀F₃N₅O) only in substituent placement .
(ii) 3-(1H-Pyrazol-1-yl)-N-[3-(1H-Tetrazol-5-yl)phenyl]-5-(trifluoromethyl)benzamide (J1X)
- Structure : Combines a pyrazole at the 3-position and a trifluoromethyl group at the 5-position of the benzamide, with a tetrazole on the adjacent phenyl ring.
- Key Differences : The pyrazole introduces additional hydrogen-bonding capacity. J1X’s molecular weight (399.33 g/mol) is higher than the target compound (365.33 g/mol), impacting solubility and bioavailability .
(iii) N-{2-[3-(Thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide
- Structure : Features a thiophene-pyrazole-ethyl chain and a 2-(trifluoromethyl)benzamide core.
Functional Group Replacements
(i) Broflanilide
- Structure : A complex benzamide with a bromine, perfluoropropyl, and trifluoromethyl groups.
- Comparison : Broflanilide’s multiple fluorinated groups and benzamide core align with pesticidal activity, suggesting that the target compound’s trifluoromethyl and tetrazole groups may similarly enhance agrochemical efficacy .
(ii) 3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 16)
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Selected Compounds
Biological Activity
The compound 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide can be represented as follows:
This structure features a tetrazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances lipophilicity and bioactivity.
Antimicrobial Activity
Recent studies have indicated that compounds containing a tetrazole moiety exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as trifluoromethyl has been associated with improved antimicrobial efficacy.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 25 | Effective against S. aureus |
| Compound B | 50 | Effective against E. coli |
| 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | TBD | Pending evaluation |
Anti-inflammatory Effects
The tetrazole ring is also implicated in anti-inflammatory activities. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, a related tetrazole derivative showed a significant reduction in TNF-alpha levels in vitro.
Anticancer Properties
Emerging evidence suggests that tetrazole-containing compounds may exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The SAR analysis indicates that modifications to the benzamide portion can enhance cytotoxicity against specific cancer types.
Study 1: Antimicrobial Evaluation
A study conducted by researchers at the Groningen Research Institute evaluated the antimicrobial efficacy of various tetrazole derivatives, including 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide . The results indicated promising activity against Staphylococcus aureus with an MIC comparable to standard antibiotics.
Study 2: Anti-inflammatory Mechanism
In a separate investigation, the compound was tested for its ability to inhibit NF-kB signaling in macrophages. The results demonstrated a significant decrease in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies highlight several key findings regarding the biological activity of tetrazole derivatives:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve cellular uptake.
- Benzamide Modifications : Alterations in the benzamide moiety can lead to increased potency against specific targets.
- Tetrazole Ring : Essential for maintaining biological activity across various assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline containing a tetrazole ring. Polar aprotic solvents (e.g., DMF) and catalysts like DMAP or HOBt are critical for amide bond formation. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) must be optimized to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%). TLC monitoring is recommended for intermediate steps .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming purity?
- Key Techniques :
- NMR : H and C NMR to confirm substitution patterns (e.g., trifluoromethyl at meta-position, tetrazole ring protons at δ 8.5–9.5 ppm) .
- IR : Absorbance bands for amide C=O (~1650 cm) and tetrazole N-H (~3400 cm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: ~349.3 g/mol) .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
- Assays :
- Enzyme Inhibition : Test against kinases, proteases, or cytochrome P450 isoforms using fluorogenic substrates .
- Antimicrobial Screening : MIC assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and binding to biological targets?
- Mechanistic Insight : The -CF group’s electron-withdrawing nature enhances electrophilic aromatic substitution resistance but stabilizes charge-transfer interactions in enzyme active sites. DFT calculations (e.g., B3LYP/6-31G*) can model electrostatic potential surfaces to predict binding hotspots .
- Experimental Validation : Competitive binding assays with fluorinated analogs (e.g., replacing -CF with -Cl or -OCH) to quantify affinity differences .
Q. What strategies resolve contradictions in reported biological activity data for tetrazole-containing benzamides?
- Approach :
- Structural-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic substitutions (e.g., varying tetrazole position, phenyl substituents) and compare activity profiles .
- Meta-Analysis : Cross-reference biological data with physicochemical properties (LogP, pKa) to identify outliers due to solubility or metabolic instability .
Q. How can crystallographic data inform the design of derivatives with improved stability?
- Techniques : Single-crystal X-ray diffraction to analyze intermolecular interactions (e.g., C-H···F contacts, π-π stacking). For example, short H-bonds between tetrazole N-H and carbonyl groups enhance lattice stability .
- Design Implications : Introduce steric hindrance (e.g., ortho-methyl groups) to prevent aggregation or degradation in aqueous media .
Q. What computational methods are suitable for predicting off-target interactions or toxicity risks?
- Tools :
- Molecular Docking : Autodock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for unintended targets .
- ADMET Prediction : SwissADME or ProTox-II to assess permeability, CYP inhibition, and hepatotoxicity .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
